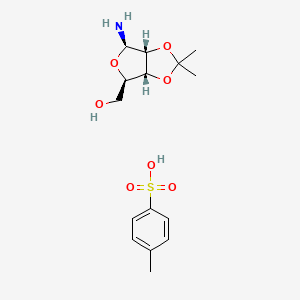![molecular formula C20H24N2O11 B561872 [(2R,3S,4R,5R,6R)-5-Acetamido-3,4-Diacetyloxy-6-(2-Nitrophenoxy)oxan-2-yl]methylacetat CAS No. 13264-91-0](/img/structure/B561872.png)
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-Diacetyloxy-6-(2-Nitrophenoxy)oxan-2-yl]methylacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is a significant compound in the biomedical industry. It is extensively employed in drug development and research, particularly as an effective substrate to evaluate the enzymatic activity of glycosidases .
Wissenschaftliche Forschungsanwendungen
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is widely used in scientific research, including:
Chemistry: It serves as a substrate in glycosidase assays to study enzyme kinetics and mechanisms.
Biology: The compound is used to investigate glycosylation processes and carbohydrate metabolism.
Medicine: It aids in the development of therapeutic agents targeting glycosidase-related diseases.
Industry: The compound is utilized in the production of biochemical assay reagents.
Vorbereitungsmethoden
The synthesis of 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine. The nitrophenyl group is introduced through a nucleophilic substitution reaction, where 2-nitrophenol reacts with the acetylated glucoside under basic conditions .
Analyse Chemischer Reaktionen
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 2-nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Wirkmechanismus
The compound exerts its effects by acting as a substrate for glycosidases. The enzymatic cleavage of the glycosidic bond releases 2-nitrophenol, which can be quantitatively measured. This mechanism allows researchers to evaluate the activity of glycosidases and study their role in various biological processes.
Vergleich Mit ähnlichen Verbindungen
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside is unique due to its specific structure and reactivity. Similar compounds include:
p-Nitrophenyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranoside: Differing in the position of the nitro group.
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Differing in the glycosidic linkage and the substituent group
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANQNSOXWBEEGZ-WAPOTWQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)
